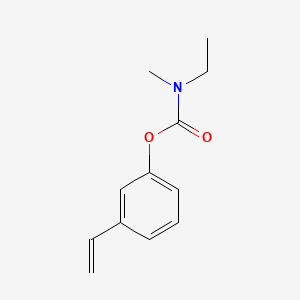

3-Vinylphenyl ethyl(methyl)carbamate

Description

Overview of Carbamate (B1207046) Derivatives in Contemporary Organic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds characterized by the -O-CO-NH- functional group. researchgate.net This moiety can be considered a hybrid of an ester and an amide, and this unique structural feature imparts a good degree of chemical and proteolytic stability. researchgate.netnih.govacs.org The stability of carbamates is influenced by the resonance between the amide and carboxyl groups. researchgate.net Due to this inherent stability and their ability to participate in hydrogen bonding, carbamates have found extensive applications in various fields of chemistry. acs.org

In the realm of contemporary organic chemistry, carbamates are widely recognized for their role as versatile protecting groups for amines. nih.govnih.gov Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are staples in peptide synthesis and other complex molecular constructions, prized for their reliable installation and selective removal under specific conditions. nih.gov Beyond their use as protecting groups, carbamates are integral components of many commercially significant products, including polymers (polyurethanes), pesticides, and fungicides. nih.govnih.gov

Furthermore, the carbamate scaffold is a key structural motif in medicinal chemistry and drug design. nih.govacs.org An increasing number of approved therapeutic agents contain a carbamate group, which can be crucial for drug-target interactions or for modulating the pharmacokinetic properties of a molecule. nih.govacs.orgnih.gov The ability to tune the biological and physical properties by modifying the substituents on the oxygen and nitrogen atoms makes the carbamate group a valuable component in the design of new drugs and prodrugs. nih.gov Carbamate prodrugs, for instance, are often designed to enhance systemic hydrolytic stability and protect active substances from first-pass metabolism. nih.gov The synthesis of carbamates can be achieved through various methods, including the use of phosgene (B1210022) derivatives, modified Hofmann rearrangements, and solid-phase synthesis techniques, offering chemists a range of tools to incorporate this functional group into complex molecules. nih.govresearchgate.net

Significance of Vinylphenyl Moieties in Synthetic Methodologies

The vinylphenyl moiety, a styrene (B11656) derivative, is a highly valuable building block in modern synthetic chemistry due to the reactive vinyl group attached to a stable aromatic ring. This vinyl group serves as a versatile handle for a wide array of chemical transformations, making vinylphenyl compounds important precursors for more complex molecules and materials. mdpi.com

One of the most significant applications of vinylphenyl groups is in polymerization reactions. They can undergo polymerization to form functional polymers like poly(vinylphenol), which has applications in photoresists and other materials. acs.orgrsc.org The ability to control these polymerizations, for example through nitroxide-mediated polymerization, allows for the synthesis of polymers with specific properties. rsc.org The vinyl group can also be functionalized post-polymerization, adding another layer of versatility. rsc.org

In addition to polymerization, the vinyl group of a vinylphenyl system is highly reactive in various organic reactions. It is particularly important in cross-coupling reactions, a cornerstone of modern organic synthesis used for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.govwikipedia.org Palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Sonogashira couplings frequently employ vinyl groups as coupling partners. numberanalytics.comlibretexts.org This allows for the efficient construction of complex molecular architectures from simpler vinylphenyl precursors. nih.gov The vinyl group can also participate in other transformations such as hydrosilylation, metathesis, and cycloadditions, further expanding its synthetic utility. mdpi.comresearchgate.netnih.gov The development of methods for the synthesis of functionalized vinylphenyl compounds is an active area of research, as these compounds are key intermediates for a range of advanced materials and biologically active molecules. nih.govpsu.edu

Contextual Placement of 3-Vinylphenyl Ethyl(methyl)carbamate within Advanced Chemical Research

This compound is a molecule that combines the key features of both the carbamate and vinylphenyl functional groups, placing it at the intersection of several areas of advanced chemical research. Its structure, featuring a disubstituted carbamate linked to a vinylphenyl ring, makes it a noteworthy target for synthetic chemists and a compound of interest in medicinal and analytical chemistry. asianpubs.orgnih.govchemspider.com

From a synthetic standpoint, this compound serves as an excellent example of a functionalized building block. The vinyl group offers a reactive site for further molecular elaboration through cross-coupling reactions or polymerization, while the carbamate moiety influences the electronic properties of the aromatic ring and provides a site for potential biological interactions. mdpi.comacs.org Research into the synthesis of such molecules contributes to the broader field of organic methodology, providing efficient ways to create complex structures with potential applications in materials science or as intermediates for other high-value chemicals. researchgate.netresearchgate.net The compound's identity as a Rivastigmine-related compound also underscores the importance of synthesizing and characterizing metabolites and impurities in the pharmaceutical industry. lgcstandards.comncats.io

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1346602-84-3 | chemspider.comchemicalbook.comsinfoobiotech.compharmaffiliates.com |

| Molecular Formula | C12H15NO2 | nih.govchemspider.com |

| Molecular Weight | 205.25 g/mol | nih.gov |

| SMILES | C=Cc1cccc(c1)OC(=O)N(C)CC | nih.gov |

| InChIKey | NARZULAZYYDYNA-UHFFFAOYSA-N | nih.govchemspider.com |

Table 2: Synthetic Overview for this compound As reported in a notable synthetic route.

| Step | Starting Materials | Key Reagents | Product of Step | Reported Yield | Source(s) |

| 1 | 1-(3-hydroxyphenyl)ethanone, Ethyl(methyl)carbamic chloride | K2CO3, KI | 3-acetylphenyl ethyl(methyl)carbamate | 85% | asianpubs.org |

| 2 | 3-acetylphenyl ethyl(methyl)carbamate | NaBH4, CeCl3·7H2O | 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate | 78% | asianpubs.org |

| 3 | 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate | Pyridine, TsCl, DBU | This compound | 55% | asianpubs.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(3-ethenylphenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h4,6-9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARZULAZYYDYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745421 | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-84-3 | |

| Record name | 3-Vinylphenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Vinylphenyl Ethyl Methyl Carbamate

Direct Synthesis Approaches

Direct synthesis aims to construct the 3-Vinylphenyl ethyl(methyl)carbamate molecule in a limited number of steps from readily available starting materials.

A notable and efficient synthesis of this compound has been reported, which can be considered a direct approach starting from simple precursors. rsc.org This multi-step synthesis begins with the acylation of a phenolic precursor, followed by reduction and subsequent elimination to form the vinyl group.

The key steps in this pathway are:

Carbamoylation of a phenolic ketone: The synthesis initiates with the reaction of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamic chloride. rsc.org This step introduces the ethyl(methyl)carbamate moiety onto the phenyl ring.

Reduction of the ketone: The acetyl group of the resulting 3-acetylphenyl ethyl(methyl)carbamate is then reduced to a secondary alcohol. rsc.org

Dehydration to form the vinyl group: The final step involves the elimination of water from the secondary alcohol to create the vinyl group, yielding the target compound, this compound. rsc.org

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | 1-(3-hydroxyphenyl)ethanone, Ethyl(methyl)carbamic chloride | K₂CO₃, Acetone, Reflux | 3-acetylphenyl ethyl(methyl)carbamate | 99% |

| 2 | 3-acetylphenyl ethyl(methyl)carbamate | NaBH₄, EtOH, 0 °C to RT | 3-(1-hydroxyethyl) phenyl ethyl(methyl) carbamate (B1207046) | 78% |

| 3 | 3-(1-hydroxyethyl) phenyl ethyl(methyl) carbamate | TsCl, Pyridine, 0 °C to RT; then DBU, Reflux at 140 °C | This compound | ~50% (calculated from overall) |

Table 1: Optimized Reaction Conditions and Yields for the Synthesis of this compound. rsc.org

Precursor-Based Synthetic Routes

The synthesis of this compound can also be approached by modifying existing molecular frameworks.

A potential, though not explicitly detailed for this specific compound, synthetic strategy involves the chemical transformation of a related phenyl carbamate structure. One such general method is transcarbamoylation. This process would involve reacting a different carbamate, for instance, a generic aryl N-ethyl-N-methylcarbamate, with 3-vinylphenol (B127234) in the presence of a suitable catalyst. Tin-catalyzed transcarbamoylation is a known method for exchanging the alcohol or phenol (B47542) moiety of a carbamate. organic-chemistry.org This approach would be advantageous if a different N-ethyl-N-methylcarbamate is more readily available or offers a more efficient route to the desired product.

As detailed in section 2.1.1, the most prominently documented synthesis of this compound relies heavily on a phenolic precursor. The synthesis initiates with 1-(3-hydroxyphenyl)ethanone, a commercially available starting material. rsc.org The hydroxyl group of this phenol serves as the anchor point for the introduction of the carbamate functional group. This strategy highlights the importance of substituted phenols as key building blocks in the synthesis of aryl carbamates. The subsequent modifications of the acetyl group to a vinyl group demonstrate a versatile approach to achieving the final molecular architecture.

Green Chemistry Principles in Synthesis of this compound

While specific green chemistry applications for the synthesis of this compound are not widely reported, general principles of green chemistry can be considered for its future synthesis.

One of the primary goals of green chemistry is the use of less hazardous and more environmentally benign reagents. The conventional synthesis of carbamates often involves phosgene (B1210022) or isocyanates, which are highly toxic. researchgate.net A greener alternative is the use of carbon dioxide (CO₂) as a C1 building block. rsc.orgresearchgate.netrsc.orgpsu.edu In principle, this compound could be synthesized from 3-vinylphenol, ethyl(methyl)amine, and CO₂ in a one-pot reaction, although this specific transformation has not been documented. This approach would avoid the use of toxic carbamoyl (B1232498) chlorides.

Another avenue of green chemistry is the use of biocatalysis. Enzymes such as lipases and esterases have been shown to catalyze the formation of carbamates in aqueous media. beilstein-journals.orgnih.gov An enzymatic approach to the synthesis of this compound could involve the reaction of a suitable carbonate donor with ethyl(methyl)amine and 3-vinylphenol in the presence of a specific enzyme. This would offer a milder and more environmentally friendly reaction system.

Solvent Selection and Minimization

The selection of an appropriate solvent is critical in the synthesis of this compound, influencing reaction rates, yields, and environmental impact. The reported synthesis of this compound involves a multi-step process where various solvents are employed. asianpubs.org

A known synthetic route to this compound starts from 1-(3-hydroxyphenyl)ethanone and proceeds through an intermediate, 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate. asianpubs.org The final step involves an elimination reaction to form the vinyl group. The solvents utilized in this sequence include dichloromethane (B109758) (CH2Cl2), ethanol (B145695) (EtOH), pyridine, and ethyl acetate (B1210297) (EtOAc). asianpubs.org

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Product |

| 1 | 1-(3-hydroxyphenyl)ethanone, Ethyl(methyl)carbamic chloride | Triethylamine (TEA) | Dichloromethane (CH2Cl2) | 3-Acetylphenyl ethyl(methyl)carbamate |

| 2 | 3-Acetylphenyl ethyl(methyl)carbamate | Sodium borohydride (B1222165) (NaBH4) | Ethanol (EtOH) | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |

| 3 | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | p-Toluenesulfonyl chloride (TsCl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Pyridine, DBU (as solvent/reagent) | This compound |

| This table outlines the solvents used in a reported multi-step synthesis of this compound. asianpubs.org |

While effective, some of these solvents, such as dichloromethane and pyridine, are considered hazardous and their use is increasingly scrutinized. altlaboratories.comjocpr.com The principles of green chemistry encourage the minimization and replacement of such toxic solvents with safer, more environmentally benign alternatives. jocpr.com Strategies for solvent replacement are a major focus in the pharmaceutical industry to enhance sustainability. altlaboratories.commdpi.combohrium.com For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and various esters are being explored as greener substitutes for chlorinated solvents and dipolar aprotic solvents. mdpi.com

In the context of the final elimination step, which converts the tosylated alcohol intermediate into the vinyl group, the choice of base and solvent is crucial. This step is an E2 elimination, where a strong, non-nucleophilic base is required. tandfonline.comlibretexts.org In the reported synthesis, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used both as a base and as the solvent for the high-temperature reflux. asianpubs.org While effective, the trend is towards solvent-free reactions or the use of less hazardous high-boiling point solvents. pharmafeatures.com The optimization of this step could involve screening alternative non-hazardous polar aprotic solvents or investigating solvent-free conditions, potentially using microwave irradiation to accelerate the reaction. pharmafeatures.com

Catalyst Development for Sustainable Production

The development of efficient and sustainable catalysts is paramount for the industrial production of this compound. Catalysis can improve reaction rates, selectivity, and reduce waste, aligning with the principles of green chemistry. jocpr.compharmafeatures.com

In the synthesis of the carbamate moiety itself, traditional methods often rely on hazardous reagents like phosgene or its derivatives. nih.gov Modern approaches focus on safer alternatives. One prominent green method is the direct use of carbon dioxide (CO2) as a C1 source, which is non-toxic and renewable. nih.govacs.orgrsc.org This typically involves a three-component coupling of an amine, an alcohol (or phenol), and CO2, often facilitated by a catalyst. rsc.orgorganic-chemistry.org

For the formation of aryl carbamates, several catalytic systems have been developed:

DBU as a Catalyst and Reagent: In many syntheses, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts not just as a strong base but also as a catalyst. tandfonline.com It can be used to capture CO2 and activate it for reaction with amines and alcohols. organic-chemistry.org Polymer-supported DBU has been developed as a recyclable catalyst for carbamate synthesis, simplifying product purification and improving sustainability. researchgate.net

Metal-Based Catalysts: Various metal catalysts have shown high efficacy. Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to N-aryl carbamates. researchgate.netorganic-chemistry.org Copper-catalyzed coupling reactions have also been successfully employed. researchgate.net More recently, dual nickel photocatalysis has emerged as a method to synthesize O-aryl carbamates from aryl halides, amines, and CO2 under mild, visible-light conditions. nih.govacs.org Heterogeneous catalysts, such as zinc alkyl carboxylates or mixed oxides derived from hydrotalcite, are being developed for easier recovery and recyclability in the synthesis of related carbamates like methyl N-phenyl carbamate. rsc.orgnih.gov

Transesterification Catalysts: An alternative sustainable route is the transesterification of a readily available carbamate with the desired phenol. This reaction is often catalyzed by basic metal alkoxides or tin compounds, although research into more environmentally friendly catalysts like those based on bismuth or zirconium is ongoing. rsc.orggoogle.com This method avoids the use of phosgene and can be highly efficient. rsc.org

The final step in the synthesis of this compound is an elimination reaction catalyzed by the strong base DBU to form the vinyl group from a tosylate precursor. asianpubs.orgtandfonline.com DBU is well-known for effectively catalyzing dehydrohalogenations and the elimination of sulfonic acids to form alkenes. tandfonline.com While DBU is used in super-stoichiometric amounts as a reagent and solvent in the reported synthesis, future development could focus on using it in catalytic quantities in a high-boiling, greener solvent or exploring other organocatalysts or solid-supported bases that can be easily recovered and reused.

| Catalytic Approach | Catalyst/Reagent System | Key Features | Potential Application |

| CO2 Incorporation | Dual Nickel Photocatalysis | Uses visible light, CO2 at ambient pressure; avoids toxic reagents. nih.govacs.org | Direct synthesis of the carbamate moiety from a phenol precursor, an amine, and CO2. |

| Cross-Coupling | Palladium/ligand + NaOCN | Efficient for coupling aryl halides/triflates with alcohols. organic-chemistry.org | Formation of the aryl carbamate bond. |

| Heterogeneous Catalysis | Polymer-supported DBU (PS-DBU) | Recyclable catalyst, simplifies purification. researchgate.net | Greener synthesis of the carbamate and potential use in the elimination step. |

| Transesterification | Metal Alkoxides (e.g., NaOR) | Phosgene-free route, high selectivity. rsc.org | Synthesis via exchange reaction from a simple carbamate and 3-vinylphenol. |

| Elimination | DBU | Strong, non-nucleophilic base, effective for E2 eliminations. tandfonline.com | Formation of the vinyl group from the tosylated alcohol intermediate. |

| This table summarizes various catalytic strategies applicable to the sustainable synthesis of this compound. |

Chemical Transformations and Reactivity of 3 Vinylphenyl Ethyl Methyl Carbamate

Reactions Involving the Vinyl Group

The vinyl group, a carbon-carbon double bond attached to the phenyl ring, is a key site for chemical modification, akin to the reactivity of styrene (B11656) and its derivatives.

Polymerization and Copolymerization Studies

The vinyl group of 3-vinylphenyl ethyl(methyl)carbamate can participate in polymerization reactions to form long-chain polymers. This reactivity is comparable to that of styrene, which is widely used in the production of various polymers. youtube.com The carbamate (B1207046) substituent on the phenyl ring can influence the polymerization process.

Radical polymerization is a common method for polymerizing styrene-type monomers. youtube.comlibretexts.org This can be initiated by radical initiators, such as peroxides, which create a growing polymer chain. youtube.com The presence of the carbamate group, which can be considered an electron-donating group, may affect the rate and outcome of the polymerization. Generally, monomers with electron-donating substituents can influence the stability of the propagating radical and the properties of the resulting polymer. cmu.edu

Anionic polymerization is another viable method, particularly for monomers with anion-stabilizing substituents like a phenyl group. libretexts.org This technique can lead to polymers with a high degree of stereoregularity and crystallinity. libretexts.org

Copolymerization, the process of polymerizing two or more different monomers, is also a potential transformation for this compound. It could be copolymerized with other vinyl monomers, such as styrene or acrylates, to tailor the properties of the resulting polymer. libretexts.org The reactivity ratios of the comonomers would determine the composition and structure of the final copolymer.

Addition Reactions across the Alkene Moiety

The double bond of the vinyl group is susceptible to electrophilic addition reactions. wikipedia.orgchemguide.co.uk In these reactions, an electrophile attacks the electron-rich pi bond, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile. libretexts.org Due to the position of the vinyl group on the phenyl ring, the intermediate carbocation is a benzylic carbocation, which is stabilized by resonance with the aromatic ring. ucalgary.ca

Typical electrophilic addition reactions that could be applied to this compound include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon and the halide to the more substituted (benzylic) carbon. libretexts.org

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. wikipedia.org Again, this would follow Markovnikov's rule, yielding 1-(3-(ethyl(methyl)carbamoyloxy)phenyl)ethan-1-ol.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in a dihalogenated alkane on the side chain. wikipedia.org

Radical addition reactions are also possible, particularly with reagents like HBr in the presence of peroxides, which would lead to the anti-Markovnikov product.

Functionalization and Derivatization of the Vinyl Unit

Beyond simple addition reactions, the vinyl group serves as a handle for a variety of functionalization and derivatization reactions, expanding the synthetic utility of the molecule. These transformations are well-established for styrene and its derivatives and can be extrapolated to this compound. researchgate.net

Examples of such functionalizations include:

Oxidation: The vinyl group can be oxidized under various conditions. For instance, treatment with osmium tetroxide (OsO₄) followed by a reducing agent would yield a diol. Ozonolysis would cleave the double bond, producing an aldehyde.

Hydroformylation: The reaction with carbon monoxide and hydrogen, typically catalyzed by a transition metal complex, would introduce a formyl group, leading to an aldehyde.

Heck Reaction: As a substituted styrene, it could participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex stilbene-like structures.

These functionalization strategies allow for the introduction of a wide range of new chemical moieties, significantly diversifying the potential applications of the parent molecule.

Reactivity of the Carbamate Functionality

The carbamate group, an ester of carbamic acid, has its own distinct reactivity, primarily centered around its susceptibility to hydrolysis and its ability to undergo transcarbamation.

Hydrolytic Stability and Degradation Pathways

The stability of the carbamate group towards hydrolysis is a critical aspect of its chemistry. Generally, N,N-disubstituted aryl carbamates, such as this compound, are chemically stable towards hydrolysis under neutral conditions. researchgate.netnih.gov

However, hydrolysis can occur under acidic or basic conditions. The rate and mechanism of hydrolysis are influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, for carbamates, this pathway is generally not as significant as base-catalyzed hydrolysis. clemson.edu

Base-Catalyzed Hydrolysis: In alkaline solutions, the carbamate can be hydrolyzed through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. clemson.edu This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding phenol (B47542) (3-vinylphenol), ethyl(methyl)amine, and carbonate. rsc.org For N,N-disubstituted carbamates, the formation of the tetrahedral intermediate is often the rate-determining step. clemson.edu

| pH | Condition | Half-life (t₁/₂) |

|---|---|---|

| 1.2 | Simulated Gastric Fluid | > 48 hours |

| 7.4 | Phosphate Buffer | Stable |

| 9.0 | Borate Buffer | ~ 24 hours |

Note: This table presents generalized data for a representative N,N-disubstituted aryl carbamate and is intended for illustrative purposes only. Specific values for this compound may vary.

Transcarbamation Reactions

Transcarbamation is a process where the alkoxy or aryloxy group of a carbamate is exchanged with another alcohol or phenol. This reaction is typically carried out at elevated temperatures and can be catalyzed by various agents. google.com

For this compound, a transcarbamation reaction would involve reacting it with an alcohol (R'-OH) or a phenol (Ar'-OH) to produce a new carbamate (ethyl(methyl)carbamic acid R' ester or Ar' ester) and 3-vinylphenol (B127234).

The general reaction is as follows: this compound + R'-OH ⇌ Ethyl(methyl)carbamic acid R' ester + 3-Vinylphenol

The equilibrium can be driven towards the products by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. Various catalysts, including metal salts, have been employed to facilitate this transformation. chemrxiv.org

N-Substitution and Rearrangement Studies

The carbamate moiety of this compound offers several avenues for chemical modification, including substitution at the nitrogen atom and various rearrangement reactions.

While direct N-alkylation or N-arylation of the pre-formed carbamate is not a common transformation, the synthesis of diverse N-substituted carbamates is well-established through methods like the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols. organic-chemistry.orgmit.edu This approach allows for the introduction of a wide array of substituents on the nitrogen atom.

A notable rearrangement reaction applicable to aryl carbamates is the Snieckus-Fries rearrangement. This reaction typically follows a directed ortho-metalation step, where deprotonation occurs at the position ortho to the carbamate directing group. Subsequent warming of the resulting arylsodium or aryllithium intermediate can induce migration of the carbamoyl (B1232498) group from the oxygen to the carbon of the aromatic ring, yielding a substituted salicylamide. nih.govacs.org The efficiency and rate of this rearrangement are influenced by factors such as the substituents on the aromatic ring and the steric bulk of the carbamoyl group. nih.gov

Another relevant rearrangement, although for the sulfur analogue, is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This thermal or palladium-catalyzed process involves the intramolecular migration of the aryl group from an O-aryl thiocarbamate to the sulfur atom, affording an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This reaction is a key step in the synthesis of thiophenols from phenols. organic-chemistry.org

Aromatic Ring Modifications

The aromatic ring of this compound is susceptible to a range of modifications, including electrophilic substitution, directed metalation, and cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Investigations

The carbamate group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair of electrons on the oxygen atom, which can be donated to the aromatic ring. However, the directing effect of the vinyl group, which is also weakly activating and ortho-, para-directing, must be considered. The outcome of EAS reactions on this compound will therefore be a result of the combined directing effects of both substituents. Given the steric hindrance at the positions ortho to the carbamate, electrophilic attack might be favored at the positions ortho and para to the vinyl group. However, no specific studies on the electrophilic aromatic substitution of this compound have been found in the reviewed literature.

Directed Ortho Metalation (DoM) Strategies

The carbamate functional group is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate using strong bases like alkyllithiums. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position of the phenyl ring. The strength of the carbamate as a DMG often overrides the directing effects of other substituents on the ring. nih.gov

Table 1: Representative Electrophiles Used in Directed ortho Metalation of Aryl Carbamates

| Electrophile | Product Type |

| D2O | Deuterated arene |

| I2 | Aryl iodide |

| (CH3)3SiCl | Aryl silane |

| CO2 | Salicylic acid derivative |

| RCHO | ortho-Hydroxybenzyl alcohol |

| R2CO | ortho-Hydroxybenzhydrol |

This table is illustrative and based on general DoM reactions of aryl carbamates, not specifically on this compound.

Halogenation and Cross-Coupling Methodologies

Both the aromatic ring and the vinyl group of this compound can participate in halogenation and cross-coupling reactions.

Direct halogenation of the aromatic ring would likely be directed by the carbamate and vinyl groups, as discussed in the EAS section. More controlled halogenation can be achieved via DoM followed by quenching with a halogen source (e.g., I2, Br2).

The vinyl group is susceptible to palladium-catalyzed cross-coupling reactions, such as the Heck reaction. organic-chemistry.orgwikipedia.orgnih.gov This reaction would couple the vinylic carbon with an aryl or vinyl halide, extending the carbon skeleton.

Furthermore, the carbamate group itself can be utilized as a leaving group in certain cross-coupling reactions. The Suzuki-Miyaura cross-coupling of aryl carbamates with boronic acids, catalyzed by nickel complexes, allows for the formation of biaryl compounds. nih.govnih.gov This reaction effectively replaces the carbamate functionality with an aryl or vinyl group.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Heck Reaction | This compound + Aryl/Vinyl Halide | Pd(OAc)2, PPh3, Base | Substituted Stilbene (B7821643) Derivative |

| Suzuki-Miyaura Coupling (of the carbamate) | This compound + Aryl/Vinyl Boronic Acid | NiCl2(PCy3)2, K3PO4 | Biphenyl or Stilbene Derivative |

| Suzuki-Miyaura Coupling (of a halogenated derivative) | Halogenated this compound + Aryl/Vinyl Boronic Acid | Pd(PPh3)4, Base | Substituted this compound |

This table outlines potential transformations based on established methodologies for related compounds.

3 Vinylphenyl Ethyl Methyl Carbamate As a Chemical Intermediate and Building Block

Role in Complex Molecule Synthesis

The utility of 3-Vinylphenyl ethyl(methyl)carbamate as a synthetic intermediate stems from its distinct functional groups: the vinyl (-CH=CH₂) substituent and the ethyl(methyl)carbamate (-OC(O)N(CH₃)(C₂H₅)) group. These sites offer opportunities for a wide range of chemical transformations, allowing for the construction of complex molecular frameworks.

The core structure of this compound serves as a template for generating a variety of carbamate (B1207046) derivatives. The carbamate group itself is a stable and common functional group in medicinal chemistry, and methods for its synthesis are well-established, often involving the reaction of an alcohol (a phenol (B47542) in this case) with an isocyanate or a carbamoyl (B1232498) chloride. nih.govorganic-chemistry.org The presence of the vinyl group on the phenyl ring provides a secondary reactive handle for diversification, which is less common and adds significant synthetic value.

Key derivatization strategies include:

Modification of the Vinyl Group: The vinyl group can undergo numerous addition and coupling reactions. For instance, hydrogenation can convert it to an ethyl group, yielding 3-ethylphenyl ethyl(methyl)carbamate. Epoxidation can produce a reactive epoxide intermediate, similar to the transformation of vinyl carbamate to vinyl carbamate epoxide. nih.gov

Modification of the Carbamate Group: While the existing carbamate is stable, synthetic routes could be designed to introduce variations. General methods for carbamate synthesis, such as reacting different amines with carbon dioxide and alkyl halides or using carbamoyl chlorides, highlight the modularity of this functional group. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Vinyl | 3-Ethylphenyl ethyl(methyl)carbamate |

| Epoxidation | m-CPBA or Dimethyldioxirane | Vinyl | 3-(oxiran-2-yl)phenyl ethyl(methyl)carbamate |

| Dihydroxylation | OsO₄, NMO | Vinyl | 3-(1,2-dihydroxyethyl)phenyl ethyl(methyl)carbamate |

| Heck Coupling | Aryl halide, Pd catalyst | Vinyl | Substituted stilbene (B7821643) derivative |

The vinyl group is a key functionality for constructing new ring systems. Its ability to act as a dienophile or a dipolarophile in cycloaddition reactions makes this compound a plausible precursor for various heterocyclic structures.

Potential cycloaddition pathways include:

Diels-Alder Reaction: The vinyl group can react with a diene (e.g., cyclopentadiene, butadiene) in a [4+2] cycloaddition to form a six-membered ring fused to the phenylcarbamate core.

1,3-Dipolar Cycloaddition: Reaction with 1,3-dipoles such as nitrile oxides (generated in situ from oxime chlorides) or azides can lead to the formation of five-membered heterocycles like isoxazolines and triazolines, respectively.

These transformations integrate the vinylphenyl carbamate moiety into a more complex, rigid heterocyclic framework, which is a common strategy in drug discovery for optimizing pharmacological properties.

Synthetic Pathways to Advanced Pyranone-Carbamate Scaffolds

The development of complex scaffolds, such as those containing pyranone rings fused with carbamate systems, is an area of interest in medicinal chemistry. The synthesis of this compound itself involves a multi-step pathway starting from commercially available materials. asianpubs.orgasianpubs.org

A reported synthesis of this compound starts with 1-(3-hydroxyphenyl)ethanone. asianpubs.org The phenolic hydroxyl group is first reacted with ethyl(methyl)carbamic chloride to form 3-acetylphenyl ethyl(methyl)carbamate. asianpubs.org The acetyl group is then reduced to a secondary alcohol, which is subsequently dehydrated to form the target vinyl group. asianpubs.org This process demonstrates the construction of the molecule from simpler precursors. asianpubs.orgasianpubs.org

For integrating the final compound into larger polycyclic systems, the vinyl group is the most synthetically useful handle. A Diels-Alder reaction, for example, would directly create a new carbocyclic ring, transforming the molecule into a polycyclic system in a single step.

Table 2: Hypothetical Diels-Alder Reaction for Polycycle Synthesis

| Reactant 1 | Reactant 2 (Diene) | Reaction Type | Product Scaffold |

|---|---|---|---|

| This compound | 1,3-Butadiene | [4+2] Cycloaddition | Tetrahydro-biphenyl-carbamate derivative |

In modern drug discovery, molecular scaffolds are used as starting points for designing new ligands through computational methods like molecular docking and de novo design. nih.gov The this compound structure is a viable scaffold for such endeavors. Its relationship to Rivastigmine, an acetylcholinesterase inhibitor, suggests the carbamate-on-a-phenyl-ring motif is a privileged structure for enzyme inhibition. asianpubs.org

The components of the molecule can be systematically modified to optimize binding to a biological target:

The Carbamate Moiety: Acts as a hydrogen bond acceptor and provides a rigid linkage.

The Aromatic Ring: Can participate in π-stacking and hydrophobic interactions within a protein's binding site.

The Vinyl Group: Serves as a versatile point for synthetic elaboration, allowing chemists to introduce different substituents to probe for additional interactions or improve pharmacokinetic properties.

The N-Alkyl Groups (Ethyl and Methyl): These can be varied to fine-tune steric bulk and lipophilicity.

By preparing a library of analogs based on this scaffold, researchers can explore the structure-activity relationship (SAR) for a given target.

Strategies for Chiral Induction and Stereoselective Synthesis with Vinylphenyl Carbamate

The this compound molecule is achiral. nih.govncats.io However, it can be used as a starting material to generate chiral molecules through stereoselective reactions. Such transformations are crucial in pharmaceutical chemistry, where often only a single enantiomer of a drug is active. The primary target for inducing chirality in this molecule is the vinyl group.

Several established strategies in asymmetric synthesis could be applied:

Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP), the vinyl group can be reduced to an ethyl group, creating a stereocenter at the benzylic carbon with high enantiomeric excess.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation reaction could transform the vinyl group into a chiral diol, yielding (1R,2S)- or (1S,2R)-3-(1,2-dihydroxyethyl)phenyl ethyl(methyl)carbamate.

Enantioselective Heck Reactions: Asymmetric variants of the Heck reaction, which couple alkenes with aryl halides, could be employed to introduce a new substituent at the vinyl position while controlling the stereochemistry of the newly formed C-C bond. nih.gov

Stereoselective Cyclization: The electroreductive intramolecular coupling of chiral α-imino esters has been shown to produce cyclized products with high stereospecificity, a principle that could be adapted to derivatives of the vinylphenyl carbamate. nih.gov

These methods leverage chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction, transforming the achiral starting material into a valuable, enantiomerically enriched product. google.com

Table 3: Potential Strategies for Stereoselective Synthesis

| Asymmetric Reaction | Chiral Reagent/Catalyst | Functional Group Formed | Potential Chiral Product |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)(R,R-DuPhos)]⁺BF₄⁻ | Chiral Alkane | (R)- or (S)-3-Ethylphenyl ethyl(methyl)carbamate |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral Diol | (R,R)-3-(1,2-Dihydroxyethyl)phenyl ethyl(methyl)carbamate |

Analytical Chemistry and Quality Control Standards for this compound

The rigorous analysis of pharmaceutical compounds is paramount to ensuring their purity, identity, and quality. For this compound, a notable compound often identified as a process-related impurity in the synthesis of Rivastigmine, a comprehensive suite of analytical techniques is employed. These methods are crucial for its detection, quantification, and characterization, thereby ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Theoretical and Computational Chemistry Studies of 3 Vinylphenyl Ethyl Methyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-Vinylphenyl ethyl(methyl)carbamate, these calculations would provide deep insights into its electronic nature and spatial arrangement.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is dictated by the interplay between the aromatic vinylphenyl ring and the carbamate (B1207046) group. Computational methods like Density Functional Theory (DFT) would be employed to analyze its molecular orbitals, charge distribution, and bonding characteristics. riken.jpresearchgate.net

The vinyl group (-CH=CH₂) attached to the phenyl ring extends the π-conjugation of the aromatic system. This is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO is likely to be distributed across the vinylphenyl moiety, indicating this region's propensity to donate electrons. The LUMO, conversely, would also be influenced by this extended π-system, affecting its electron-accepting capabilities.

The carbamate group, -O-C(=O)N(CH₃)(C₂H₅), possesses a planar geometry due to the delocalization of the nitrogen lone pair over the carbonyl group, creating a partial double bond character in the C-N bond. chemrxiv.orgchemrxiv.org This resonance affects the bond lengths and rotational barriers within the carbamate moiety. An analysis of the electrostatic potential surface would likely show a region of high electron density around the carbonyl oxygen, making it a potential site for electrophilic attack and hydrogen bonding.

Table 1: Postulated Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Functional Group(s) |

| HOMO Distribution | Primarily on the vinylphenyl ring | Vinyl, Phenyl |

| LUMO Distribution | Distributed across the conjugated system | Vinyl, Phenyl, Carbamate Carbonyl |

| Key Resonance Feature | Nitrogen lone pair delocalization into the carbonyl | Carbamate |

| Key Inductive Effect | Electron-withdrawing nature of the carbamate group | Carbamate |

This table is based on theoretical principles as direct computational data for this specific molecule is not widely available.

Conformational Analysis and Energy Landscapes

The rotation around the bond connecting the phenyl ring to the carbamate oxygen and the rotations within the ethyl group are key determinants of the molecule's conformation. Theoretical studies on similar N-ethyl-N-methyl amides have shown that the relative orientation of the N-alkyl groups with respect to the carbonyl group is crucial in determining the most stable conformer. researchgate.net For this compound, it is expected that multiple low-energy conformers exist, separated by relatively small energy barriers.

A potential energy surface scan, calculated using quantum mechanical methods, would map these conformational changes. The results would likely indicate a preferred orientation that minimizes steric hindrance between the ethyl and methyl groups on the nitrogen and the vinylphenyl ring. The planarity of the carbamate group itself is a relatively rigid feature. chemrxiv.orgchemrxiv.org

Table 2: Expected Rotational Barriers in this compound

| Rotational Bond | Expected Barrier Height | Notes |

| Phenyl - Oxygen | Moderate | Influenced by steric hindrance with the carbamate group. |

| Oxygen - Carbonyl | High | Partial double bond character due to resonance. |

| Carbonyl - Nitrogen | High | Significant partial double bond character. |

| Nitrogen - Ethyl | Low | Relatively free rotation, but with preferred conformers. |

This table presents expected values based on studies of analogous compounds, as direct experimental or computational data for the target molecule is limited.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate how chemical reactions occur, including the synthesis of this compound.

Computational Modeling of Synthetic Pathways

The synthesis of this compound typically involves the reaction of 3-vinylphenol (B127234) with ethyl(methyl)carbamoyl chloride or a related activating agent. nih.gov Computational modeling can be used to study the feasibility of different synthetic routes. For instance, the reaction could be modeled in the gas phase or with the inclusion of solvent effects to simulate laboratory conditions more accurately.

Investigation of Transition States and Energy Barriers

To understand the kinetics of the synthesis, computational chemists would search for the transition state structures of the key reaction steps. ucsb.edu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy barrier. youtube.com

For the formation of this compound from 3-vinylphenol and ethyl(methyl)carbamoyl chloride, the reaction likely proceeds through a nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the carbamoyl (B1232498) chloride. A computational investigation would model this process, identifying the geometry of the transition state where the new C-O bond is partially formed and the C-Cl bond is partially broken. The calculated energy of this transition state relative to the reactants would provide the activation energy, a key indicator of the reaction rate. Theoretical studies on the formation of other carbamates have detailed similar mechanistic investigations. nih.govresearchgate.netacs.org

Molecular Interactions and Docking Simulations (Purely Chemical Context)

While this compound is a metabolite of a drug, its molecular interactions can be studied in a purely chemical context. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second.

In a recent study, a series of pyranone-carbamate derivatives were synthesized, and their interactions with the enzyme Butyrylcholinesterase (BuChE) were investigated using molecular docking. semanticscholar.org Although this study did not focus on this compound itself, the findings for a structurally related compound (compound 7p in the study) offer insights into the types of non-covalent interactions that the carbamate and phenyl moieties can form. The docking study revealed that the carbamate portion of the molecule could form hydrogen bonds with amino acid residues, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. semanticscholar.org

A hypothetical docking simulation of this compound with a model protein cavity could reveal similar interactions. The vinylphenyl group would likely favor interactions with hydrophobic pockets or aromatic residues. The carbamate's carbonyl oxygen would be a prime candidate for forming hydrogen bonds with suitable donor groups within a binding site. These simulations are valuable for understanding the fundamental principles of molecular recognition involving this compound.

Ligand-Receptor Binding Mechanisms (Non-Biological)

In the absence of specific studies on this compound, its potential non-biological ligand-receptor binding mechanisms can be inferred by analyzing its structural components: the carbamate group, the aromatic vinylphenyl ring, and the ethyl and methyl substituents on the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern these interactions. nih.gov

The carbamate moiety is a key feature, acting as an "amide-ester" hybrid that is chemically stable and capable of participating in various intermolecular interactions. nih.gov The carbamate group possesses distinct resonance structures that influence its electronic distribution and, consequently, its binding capabilities. acs.org The presence of both a carbonyl group (C=O) and a nitrogen atom allows the carbamate to function as both a hydrogen bond acceptor and, to a lesser extent, a hydrogen bond donor. nih.gov The carbonyl oxygen, with its partial negative charge, is a primary site for forming hydrogen bonds with donor groups on a receptor.

The vinylphenyl group introduces possibilities for π-stacking and other non-covalent π-type interactions with complementary aromatic systems on a receptor surface. acs.org The vinyl substituent can also participate in van der Waals interactions. The ethyl and methyl groups attached to the carbamate nitrogen provide steric bulk, which can influence the molecule's conformational preferences and its fit within a binding site.

Molecular electrostatic potential (MEP) surfaces are a valuable computational tool for predicting dominant interaction sites. nih.gov For carbamate-containing molecules, MEP calculations can rank potential binding sites, such as the carbonyl oxygen, in terms of their likelihood to engage in intermolecular bonding. nih.gov For this compound, it can be hypothesized that the carbonyl oxygen of the carbamate would be a primary site for interaction with electrophilic regions of a non-biological receptor.

A hypothetical ranking of potential non-biological binding interactions for this molecule, based on general principles of carbamates, is presented in the table below.

| Interaction Type | Participating Moiety | Potential Receptor Group | Relative Strength |

| Hydrogen Bonding | Carbamate C=O | Hydrogen Bond Donor | Strong |

| π-π Stacking | Phenyl Ring | Aromatic Ring | Moderate |

| Dipole-Dipole | Carbamate Group | Polar Group | Moderate |

| Van der Waals | Vinyl Group, Ethyl/Methyl Groups | Hydrophobic Pocket | Weak |

This table is generated based on theoretical principles of intermolecular forces and is not derived from specific experimental data for this compound.

Intermolecular Forces and Supramolecular Assembly

The intermolecular forces exhibited by this compound are critical in determining its aggregation behavior and potential for forming ordered supramolecular structures. The key functional groups—carbamate, vinyl, and phenyl—each contribute to a range of possible non-covalent interactions.

The carbamate group is a powerful mediator of intermolecular forces. Due to its ability to act as a hydrogen bond acceptor via the carbonyl oxygen and the delocalization of electrons between the oxygen, carbon, and nitrogen atoms, it can direct the formation of specific supramolecular synthons. acs.orgnih.gov While this compound lacks a traditional N-H bond for hydrogen donation, the C=O dipole is a significant feature. nih.gov

Studies on other carbamates have shown that they can form layered structures and other complex assemblies through a combination of hydrogen bonding and other interactions. nih.gov The interplay between the different interaction sites within this compound would likely lead to complex and potentially tunable self-assembly behavior. For instance, competition between hydrogen bonding at the carbamate site and π-stacking of the phenyl rings could lead to different polymorphic forms.

The potential intermolecular forces and their roles in the supramolecular assembly of this compound are summarized below.

| Force/Interaction | Structural Origin | Role in Supramolecular Assembly |

| Dipole-Dipole Interactions | Carbamate Group (C=O and C-N bonds) | Primary directional force for molecular alignment. nih.gov |

| π-π Stacking | Phenyl Ring | Promotes stacking of aromatic cores, leading to columnar or layered structures. |

| London Dispersion Forces | Entire Molecule (especially alkyl and vinyl groups) | Contributes to overall crystal packing and stability. |

| Steric Hindrance | Ethyl and Methyl Groups | Influences molecular conformation and can direct the geometry of assembly. nih.gov |

This table is a predictive summary based on the molecular structure and general principles of supramolecular chemistry.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Process Intensification

Emerging strategies in carbamate (B1207046) synthesis offer promising alternatives to traditional methods, which often rely on hazardous reagents like phosgene (B1210022). researchgate.netgoogle.com Phosgene-free routes are a major focus of green chemistry. One prominent avenue is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov Research has demonstrated the synthesis of carbamates by reacting amines, CO₂, and alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Another approach involves a three-component coupling of amines, CO₂, and halides using cesium carbonate, which proceeds under mild conditions. google.comorganic-chemistry.org

Process intensification techniques, such as the use of microwave irradiation and flow catalysis, could significantly enhance the synthesis of 3-Vinylphenyl ethyl(methyl)carbamate. researchgate.net These methods can lead to dramatically reduced reaction times, improved yields, and better process control compared to conventional batch chemistry.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthesis Strategy | Key Reagents | Advantages | Potential Challenges |

| Reported Batch Method asianpubs.org | 1-(3-hydroxyphenyl)ethanone, ethyl(methyl)carbamic chloride, NaBH₄, TsCl, DBU | Established procedure, proven feasibility. | Multi-step, moderate overall yield, use of stoichiometric reagents. |

| CO₂-Based Synthesis nih.gov | 3-Vinylaniline (hypothetical precursor), Ethyl bromide, CO₂, DBU | Utilizes a renewable C1 source, environmentally benign. | Requires development and optimization for the specific substrate. |

| Cesium-Promoted Synthesis google.com | 3-Vinylaniline (hypothetical precursor), Ethyl halide, CO₂, Cs₂CO₃ | Mild reaction conditions, high yields for other carbamates. | Cost of cesium base for large-scale production. |

| Flow Chemistry Approach nih.govbeilstein-journals.org | Continuous feeding of reactants (e.g., via Curtius rearrangement or CO₂ incorporation) | Enhanced safety, scalability, process control, and potential for telescoping reactions. nih.gov | Requires specialized reactor equipment and process optimization. |

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical character of this compound is dictated by its two primary functional groups: the vinyl substituent and the carbamate ester. Future research can delve into the unique reactivity arising from the interplay of these groups.

The vinyl group is a versatile handle for a multitude of chemical transformations:

Polymerization: The most apparent reactivity is its ability to undergo free-radical, cationic, or anionic polymerization to produce functional polystyrene-type polymers.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to further functionalize the molecule at the vinyl position, creating more complex structures.

Addition Reactions: The double bond is susceptible to various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, providing access to a wide array of derivatives with modified properties.

Michael Addition: As seen in related systems, the vinyl group could potentially participate as a Michael acceptor after an initial C-N bond formation, leading to novel substitution patterns. rsc.org

The carbamate moiety also offers several avenues for exploration:

Directed Ortho-Metalation (DoM): The carbamate group is a known directed metalation group, which could facilitate the selective functionalization of the aromatic ring at the positions ortho to the carbamate.

Hydrolysis and Derivatization: Cleavage of the carbamate can regenerate the phenolic hydroxyl group, allowing the molecule to be used as a protected phenol (B47542) or as a precursor for other ester or ether linkages.

Rearrangement Reactions: While stable, under specific thermal or catalytic conditions, carbamates can undergo rearrangements, offering pathways to new structural isomers.

Exploring the combined reactivity, such as intramolecular cyclizations involving both the vinyl and carbamate groups or the aromatic ring, could lead to the synthesis of novel heterocyclic scaffolds.

Advanced Applications as a Building Block in Materials Science

The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of advanced functional materials. The vinyl group provides a polymerizable unit, while the carbamate group can impart specific chemical and physical properties to the resulting polymer.

Functional Polymers and Copolymers: Homopolymerization or copolymerization with other vinyl monomers (like styrene (B11656) or acrylates) could yield polymers with tailored properties. The polar carbamate groups distributed along the polymer backbone would be expected to increase the glass transition temperature (Tg), enhance adhesion to various substrates, and improve solubility in polar solvents compared to standard polystyrene.

Coatings and Adhesives: The hydrogen bonding capability of the carbamate group could be exploited to formulate high-performance coatings and adhesives with strong substrate affinity.

Membranes and Separation Media: Polymers derived from this monomer could be investigated for use in gas separation or pervaporation membranes, where the carbamate functionality could provide selective interactions with specific permeants.

Hydrogels: Although the molecule itself is hydrophobic, incorporation into a copolymer with hydrophilic monomers could lead to the formation of functional hydrogels. The carbamate groups could serve as sites for further chemical modification or as physical crosslinking points, influencing the swelling behavior and mechanical properties of the gel. The use of related molecules in hydrogel formation has been previously documented. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on continuous flow and automated technologies to improve efficiency, safety, and reproducibility. nih.gov

Flow Chemistry: The synthesis of carbamates has been successfully adapted to continuous flow processes. nih.govnih.govbeilstein-journals.org These systems offer significant advantages, including superior heat and mass transfer, safe handling of hazardous intermediates, and the ability to telescope multiple reaction steps into a single, continuous operation. nih.govacs.org A future flow synthesis of this compound could involve pumping a stream of a suitable precursor through heated reactor coils packed with a catalyst or reagent, drastically reducing reaction time and improving scalability. nih.gov For instance, a continuous process utilizing CO₂ could be designed where a solution of the amine and alkyl halide is mixed with pressurized CO₂ in a heated coil reactor, allowing for rapid and controlled carbamate formation. nih.gov

Table 2: Hypothetical Parameters for a Flow Synthesis of a Carbamate

| Parameter | Value | Rationale/Reference |

| Reactor Type | Packed-bed or Coil Reactor | Common configurations for flow synthesis. nih.gov |

| Temperature | 70 - 100 °C | Elevated temperatures often required to drive the reaction. nih.gov |

| Pressure | 3 - 10 bar | Back-pressure regulation to control solvent boiling and gas solubility. nih.gov |

| Residence Time | 5 - 50 minutes | Significantly faster than batch processing. nih.govnih.gov |

| Reagents | Amine, Alkyl Halide, CO₂, Base | Based on modern CO₂-utilization protocols. nih.gov |

Automated Synthesis Platforms: Automated synthesis platforms can revolutionize the exploration of this compound derivatives. sigmaaldrich.com These systems integrate robotic handling of reagents with software-controlled reaction sequences, purification, and analysis. researchgate.netyoutube.com By using pre-filled cartridges of building blocks and reagents, a platform could be programmed to:

Synthesize a library of analogues by varying the N-alkyl groups on the carbamate.

Perform rapid reaction optimization by systematically changing parameters like temperature, stoichiometry, and catalysts.

Integrate synthesis with biological or material screening to accelerate the design-make-test-analyze cycle. nih.gov

Such automation would enable high-throughput exploration of structure-property relationships for materials science applications or for generating libraries of related compounds for biological testing. synplechem.com

Multiscale Modeling and Simulation of Compound Behavior

Computational modeling provides powerful tools for predicting and understanding the behavior of molecules and materials from the atomic to the macroscopic scale, reducing the need for time-consuming trial-and-error experimentation. comsol.com A multiscale modeling approach could provide profound insights into this compound and its derivatives. nih.govyoutube.com

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to determine the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. This would be invaluable for understanding the reactivity of the vinyl group and the rotational barriers of the carbamate.

Molecular Dynamics (MD): MD simulations can model the behavior of an ensemble of molecules over time. This approach could be used to predict the bulk properties of the liquid, such as density and viscosity. For polymers derived from this monomer, MD could simulate the chain conformation, intermolecular interactions through the carbamate groups, and mechanical properties like the elastic modulus. It could also be used to model the diffusion of small molecules through a polymer matrix, crucial for membrane or drug delivery applications. nih.gov

Coarse-Graining and Continuum Models: For larger length and time scales, coarse-grained models, which group atoms into larger "beads," can simulate the morphology of polymers. Continuum models, such as finite element analysis, can then use the properties derived from lower-scale simulations to predict the performance of a macroscopic material or device, such as the mechanical stress in a polymer component or the flow through a separation membrane. youtube.com

This integrated computational approach can guide the rational design of new materials, predict their performance, and optimize synthetic pathways before they are ever attempted in the lab. youtube.com

Q & A

Q. Q1. What are the optimized synthetic routes for 3-vinylphenyl ethyl(methyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-vinylphenol with ethyl(methyl)carbamoyl chloride under anhydrous conditions. Key steps include:

- Catalyst Selection : Use of triethylamine or pyridine as acid scavengers to drive the reaction .

- Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) at 0–5°C minimizes side reactions (e.g., vinyl group oxidation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >85% purity. Reaction progress is monitored via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- GC-MS : Employ a DB-WAX capillary column (30 m × 0.25 mm ID) with splitless injection. Electron ionization (70 eV) detects the molecular ion at m/z 207 (base peak: m/z 149 for carbamate cleavage) .

- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), isocratic elution with acetonitrile/water (60:40), λ = 254 nm. LOD: 0.1 µg/mL .

- Sample Preparation : Solid-phase extraction (C18 cartridges) pre-concentrates the compound from biological fluids, with >90% recovery .

Advanced Research: Mechanistic and Toxicological Studies

Q. Q3. How does the metabolic activation of this compound contribute to its genotoxicity?

Methodological Answer:

- Cytochrome P450 2E1 (CYP2E1) : Primary enzyme oxidizing the compound to reactive intermediates (e.g., vinyl carbamate epoxide). Human liver microsomes + NADPH generate metabolites detectable via GC-MS (selected ion monitoring for m/z 163 and 177) .

- DNA Adduct Formation : Incubate metabolites with adenosine to form 1,N⁶-ethenoadenosine (detected by LC-MS/MS). Kinetic isotope effects (KIE >7) confirm H-atom abstraction as the rate-limiting step .

Q. Q4. What structural features of this compound explain its higher bioactivity compared to simpler carbamates?

Methodological Answer:

- Vinyl Group Reactivity : Stabilizes transition states during epoxidation, enhancing electrophilic metabolite formation. Compare with ethyl carbamate (no vinyl group), which shows lower carcinogenicity .

- Carbamate Substituents : Methyl/ethyl groups influence metabolic half-life. Methyl derivatives undergo faster hydrolysis (t₁/₂ = 12 h in pH 7.4 buffer vs. 24 h for ethyl) but lower DNA adduct yield .

Data Contradictions and Resolution

Q. Q5. Why do some studies report higher RNA incorporation of methyl carbamate derivatives despite ethyl carbamate’s stronger carcinogenicity?

Methodological Answer:

- Kinetic vs. Potency : Methyl carbamate’s faster hydrolysis generates cytosine-5-carboxylate adducts in RNA (detected via MAK column fractionation). However, ethyl carbamate’s slower metabolism produces persistent DNA-reactive epoxides, driving carcinogenicity .

- Experimental Design : Studies using single-dose vs. chronic exposure models yield conflicting results. Isotope-labeled tracer experiments (³H/¹⁴C) clarify incorporation pathways .

Q. Q6. How can discrepancies in ethyl carbamate detection limits (LODs) across analytical studies be reconciled?

Methodological Answer:

- Method Sensitivity : GC-ECD achieves LOD = 1 µg/L (wine), while GC-MS/MS reaches 0.05 µg/L (spirits) due to reduced matrix interference .

- Sample Derivatization : Pre-column derivatization with pentafluoropropionic anhydride improves volatility and LODs by 10× .

Stability and Reactivity

Q. Q7. What factors govern the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : At pH <5, carbamate cleavage dominates (half-life = 2 h). Neutral/basic conditions (pH 7–9) favor vinyl group epoxidation. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

- Solvent Effects : Aqueous buffers accelerate hydrolysis vs. non-polar solvents (e.g., hexane), where t₁/₂ exceeds 48 h .

Comparative Toxicology

Q. Q8. How does this compound’s toxicity profile compare to rivastigmine metabolites?

Methodological Answer:

- Cholinesterase Inhibition : Rivastigmine’s primary metabolite lacks the vinyl group, reducing electrophilic reactivity. Compare IC₅₀ values using acetylcholinesterase (AChE) assays (Ellman’s method) .

- Metabolite Tracking : Radiolabeled (¹⁴C) this compound in rat plasma identifies hydroxylated derivatives (LC-MSⁿ) with lower blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.